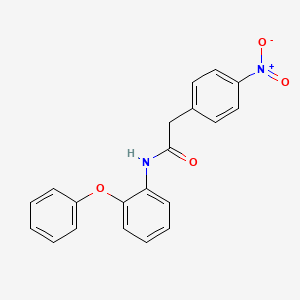
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine, also known as DMPP, is a piperazine derivative that has been widely studied for its potential applications in scientific research. DMPP has been found to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine acts as an agonist at nicotinic acetylcholine receptors, which are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. Upon binding of this compound to these receptors, a conformational change occurs, leading to the opening of the ion channel and subsequent influx of cations, such as sodium and calcium.
Biochemical and Physiological Effects:
This compound has been found to have a number of unique biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the release of neurotransmitters such as dopamine and norepinephrine, and the modulation of ion channels and second messenger systems. These effects make this compound a valuable tool for studying various biological processes, including synaptic transmission, neuronal excitability, and signal transduction.
実験室実験の利点と制限
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine has several advantages as a research tool, including its potency and selectivity for nicotinic acetylcholine receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its short half-life and the potential for off-target effects at high concentrations.
将来の方向性
There are numerous potential future directions for research on 1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine, including its use as a tool for studying the role of nicotinic acetylcholine receptors in various physiological and pathological processes, its potential therapeutic applications in the treatment of neurological and psychiatric disorders, and its use as a scaffold for the development of novel drug candidates. Additionally, further studies are needed to fully elucidate the mechanisms underlying the biochemical and physiological effects of this compound and to optimize its pharmacological properties for use in research and clinical settings.
合成法
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenyl hydrazine with 2-methyl-2-butenal, followed by condensation with 1,4-dibromobutane and subsequent reduction with sodium borohydride. The resulting product is purified through recrystallization to yield pure this compound.
科学的研究の応用
1-(2,3-dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to act as a potent agonist at nicotinic acetylcholine receptors, which are involved in various physiological processes, including learning, memory, and muscle contraction.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-5-14(2)13-18-9-11-19(12-10-18)17-8-6-7-15(3)16(17)4/h5-8H,9-13H2,1-4H3/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBBRCRBNFPJPS-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCN(CC1)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCN(CC1)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5806003.png)

![N''-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5806015.png)
![4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5806017.png)

![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5806046.png)
![2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5806053.png)


![ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5806079.png)

![N'-[4-(dimethylamino)benzylidene]-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5806089.png)

